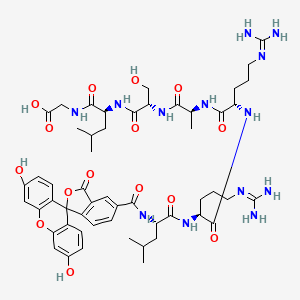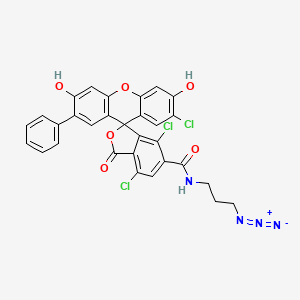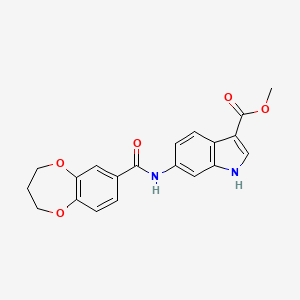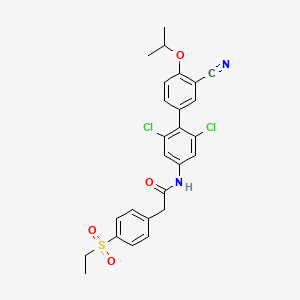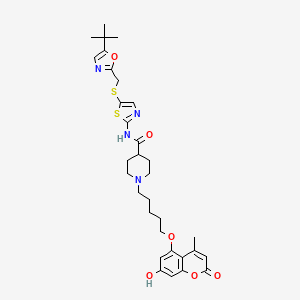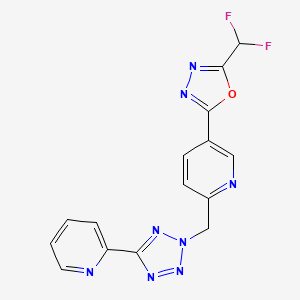
Hdac6-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac6-IN-23 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, the HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Méthodes De Préparation
The synthesis of Hdac6-IN-23 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of high-throughput screens to identify potential inhibitors, followed by the synthesis of the identified compounds using standard organic chemistry techniques . Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and stability of the final product .
Analyse Des Réactions Chimiques
Hdac6-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Hdac6-IN-23 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of HDAC6 in various biochemical processes. In biology, it is used to investigate the effects of HDAC6 inhibition on cellular functions, such as cell proliferation, apoptosis, and migration . In medicine, this compound is being explored as a potential therapeutic agent for treating cancer, neurodegenerative diseases, and other conditions . In industry, it may be used in the development of new drugs and therapeutic strategies .
Mécanisme D'action
Hdac6-IN-23 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and HSP90, which in turn affects various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, which are responsible for its deacetylase activity . The pathways involved in the mechanism of action of this compound include the regulation of protein stability, cell migration, and apoptosis .
Comparaison Avec Des Composés Similaires
Hdac6-IN-23 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include other HDAC6 inhibitors, such as mercaptoacetamides and fluoroalkyl-oxadiazoles . These compounds also inhibit HDAC6 but may differ in their chemical structures, selectivity profiles, and therapeutic applications . This compound stands out due to its specific binding to the catalytic domains of HDAC6 and its ability to modulate various cellular processes .
Propriétés
Formule moléculaire |
C15H10F2N8O |
|---|---|
Poids moléculaire |
356.29 g/mol |
Nom IUPAC |
2-(difluoromethyl)-5-[6-[(5-pyridin-2-yltetrazol-2-yl)methyl]pyridin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10F2N8O/c16-12(17)15-22-21-14(26-15)9-4-5-10(19-7-9)8-25-23-13(20-24-25)11-3-1-2-6-18-11/h1-7,12H,8H2 |
Clé InChI |
ZTVLPDLCENUSAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C4=NN=C(O4)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


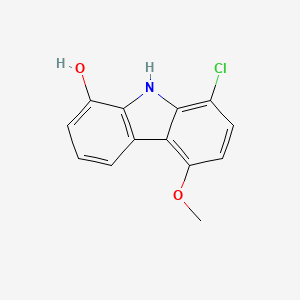
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
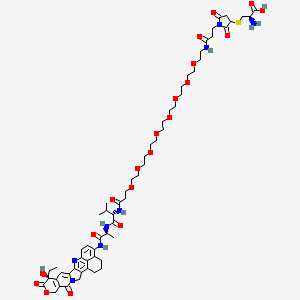

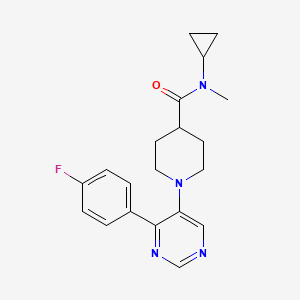
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
